Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone
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Overview
Description
Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone is a complex organic compound that features a cinnoline ring attached to a piperidine ring with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cinnoline and piperidine precursors. The cinnoline ring can be synthesized through cyclization reactions involving ortho-substituted anilines and nitriles. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the cinnoline and piperidine rings through a difluoromethylation reaction, which can be achieved using difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as N-(piperidine-4-yl) benzamide have similar structural features and biological activities.
Difluoromethylated compounds: Other compounds with difluoromethyl groups, such as difluoromethylated pyridines, share similar chemical properties.
Uniqueness
Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone is unique due to the combination of its cinnoline and piperidine rings, along with the presence of the difluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-14(17)13-7-3-4-8-20(13)15(21)11-9-18-19-12-6-2-1-5-10(11)12/h1-2,5-6,9,13-14H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCLTCKLCBTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)F)C(=O)C2=CN=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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